molecular formula C13H20O2 B3097095 2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol CAS No. 129967-42-6

2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol

Cat. No.: B3097095
CAS No.: 129967-42-6
M. Wt: 208.3 g/mol
InChI Key: ZVXWXORBQGXYPQ-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a hydroxyl group and several methyl groups, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of drug candidates containing hindered amine motifs .

Mode of Action

It’s known that hindered amines can interact with various biological targets, leading to different biochemical reactions .

Biochemical Pathways

Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Pharmacokinetics

The compound’s storage temperature is between 2-8°c , which might suggest its stability under certain conditions.

Result of Action

Similar compounds have been used in the preparation of drug candidates containing hindered amine motifs , suggesting potential therapeutic applications.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is between 2-8°C , suggesting that temperature could be a key environmental factor affecting its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol typically involves the alkylation of a phenol derivative. One common method includes the reaction of 3,5-dimethylphenol with 4-hydroxy-2-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

    Oxidation: Formation of 2-(4-oxo-2-methylbutan-2-yl)-3,5-dimethylphenol.

    Reduction: Formation of 2-(2-methylbutan-2-yl)-3,5-dimethylphenol.

    Substitution: Formation of various substituted phenols depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenol: Lacks the additional hydroxyl and methyl groups, resulting in different chemical properties.

    4-Hydroxy-3,5-dimethylphenol: Similar structure but with different positioning of the hydroxyl group.

    2-Methyl-4-hydroxyphenol: Contains fewer methyl groups, affecting its reactivity and applications.

Uniqueness

2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-9-7-10(2)12(11(15)8-9)13(3,4)5-6-14/h7-8,14-15H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXWXORBQGXYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(C)(C)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of compound IIIa (27 g, 132.2 mmol) in dry tetrahydrofuran (THF, 100 mL) was added dropwise to a stirred suspension of 95% lithium aluminum hydride (LAH, 5.3 g, 132.5 mmol) in dry THF (250 mL) in 30 min period, so that the temperature did not rise for the suspension to reflux. The reaction mixture was stirred vigorously using a mechanical stirrer for 30 min. The excess LAH was quenched with 10% aqueous HCl solution (15 mL). The insoluble material was filtered off and washed with EtOAc. The solvent was evaporated in vacuo from the combined filtrate and EtOAc washing. The residue, thus obtained, was taken into EtOAc (150 mL). The ethyl acetate layer was washed with brine (2×50 mL) and dried over anhydrous sodium sulfate. The desiccant was filtered off and the filtrate was concentrated in vacuo to obtain a gummy material. To this gummy material was added hexane/acetone (20 mL, 9:1, v/v) and boiled for 2 min on a steam bath. The title compound, IVa, (23.3 g, 111.9 mmol, Y: 84.6%) crystallized out from the mixture upon cooling in an ice bath; mp, 116-117° C.; 1H-NMR (300 MHz, acetone-d6) δ ppm: 1.52 (6H, s, 3,3-Me2), 2.1 (3H, s, 6'-Me), 2.17 (2H, t, J=7.7 Hz, 2-H 2), 2.43 (3H, s, 4'-Me), 3.14 (1H, t, J=5.2 Hz, 1-OH, exchanged with D2O), 3.39-3.45 (2H, m, 1-H2), 6.37 (1H, s, Ar-H), 6.49 (1H, s, Ar-H) 7.98 (1H, s, 2'-OH, exchanged D2O); MS (Isobutane-DCI) m/e: 209 (M+H)+ ; IR (KBr) ν max: 3510, 3230, 1310, 850 cm-1.
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
hexane acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The product of Example 436A (4.00 g, 0.0196 mol) in tetrahydrofuran (75 mL) was added dropwise to a solution of lithium aluminum hydride (1.0 M in tetrahydrofuran, 20.6 mL, 0.0206 mol) in tetrahydrofuran (105 mL) at room temperature over a period of 30 minutes then stirred an additional one hour at ambient temperature. The stirred reaction was quenched by dropwise addition of saturated aqueous ammonium chloride (5 mL) after 15 minutes, the precipitate was removed by vacuum filtration. The filtrate was concentrated by rotary evaporation and the residue purified by silica gel flash chromatography eluting with 4:96 methanol/methylene chloride to afford the title compound as a white solid (2.94 g, 0.014 mol, 72%). 1H NMR (300 MHz, DMSO-D6) δ ppm 1.44 (s, 6 H) 2.00-2.07 (m, 2 H) 2.08 (s, 3 H) 2.36 (s, 3 H) 3.11-3.28 (m, 2 H) 4.09 (t, J=4.78 Hz, 1 H) 6.29 (s, 1 H) 6.42 (s, 1 H) 8.95 (s, 1 H). MS (ESI+) m/z 209 (M+H)−, 226 (M+NH4)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20.6 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol
Reactant of Route 2
Reactant of Route 2
2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol
Reactant of Route 3
2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol
Reactant of Route 4
2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol
Reactant of Route 5
2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol
Reactant of Route 6
2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol

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